- Chemo-selective reduction of nitro and nitrile compounds using Ni nanoparticles immobilized on hyperbranched polymer-functionalized magnetic nanoparticlesApplied Organometallic Chemistry, 2018, 32(1),,
Cas no 89-97-4 (1-(2-chlorophenyl)methanamine)
A 1-(2-clorofenil)metanamina é um composto orgânico aromático que apresenta um grupo amina primária ligado a um anel benzeno substituído com cloro na posição orto. Sua estrutura química confere propriedades úteis para síntese de intermediários farmacêuticos e agroquímicos. Como reagente, destaca-se por sua boa reatividade em reações de alquilação e acilação, permitindo a construção de moléculas mais complexas. A presença do átomo de cloro no anel aromático influencia a eletrônica do sistema, tornando-o particularmente interessante para estudos de relação estrutura-atividade. Seu ponto de fusão relativamente baixo facilita o manuseio em condições padrão de laboratório.

1-(2-chlorophenyl)methanamine structure
Nome do Produto:1-(2-chlorophenyl)methanamine
1-(2-chlorophenyl)methanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- (2-Chlorophenyl)methanamine
- 1-(2-Chlorophenyl)methanamine
- 2-Chlorobenzylamine
- 4-Hydroethylanisole
- p-(2-methoxyethyl)phenol
- 2-Chlorobenzenemethanamine
- 1-Aminomethyl-2-chlorobenzene
- o-Chlorobenzylamine
- Benzenemethanamine, 2-chloro-
- o-Chlorobenzyl amine
- 2-Chloro-benzylamine
- Benzylamine, o-chloro-
- (2-chlorophenyl)methylamine
- 2-chloro benzylamine
- 2-chlorobenzyl amine
- KDDNKZCVYQDGKE-UHFFFAOYSA-N
- L790J4Y7A3
- ST093336
- NSC60118
- 2-Choro-benzylamine
- OCAM
- PubChem6155
- PubChem5800
- o-c
- 2-Chlorobenzylamine, 95%
- AKOS000119563
- TICLOPIDINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- MFCD00008108
- CHEMBL12712
- A25052
- NSC 60118
- Q27282805
- PS-5316
- NSC-60118
- ortho-chlorobenzylamine
- FT-0656100
- EINECS 201-955-8
- 2-chlorbenzylamin
- CS-W016433
- 89-97-4
- o-chloro-benzyl amine
- EC 201-955-8
- (2-chlorophenyl)-methyl-amine
- F2190-0389
- FT-0611928
- P-Chlorobenzylamine;O-Chlorobenzylamine
- CK2391
- DTXSID3059002
- Z55002587
- (2-Chlorophenyl)methanamine #
- BDBM50029104
- UNII-L790J4Y7A3
- 2-chloro benzyl amine
- W-100352
- [(2-Chlorophenyl)methyl]amine
- AM20041339
- EN300-16218
- SCHEMBL9299
- 2-Chlorobenzenemethanamine (ACI)
- Benzylamine, o-chloro- (6CI, 7CI, 8CI)
- α-Amino-2-chlorotoluene
- Benzylamine, o-chloro-(8CI)
- DB-020922
- NS00007676
- DTXCID6048672
- TICLOPIDINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)
- 1-Aminomethyl-2-chlorobenzene2-Chlorobenzylamine
- 2-Chlorobenzenemethanamine ; 1-Aminomethyl-2-chlorobenzene
- 1-(2-chlorophenyl)methanamine
-
- MDL: MFCD00008108
- Inchi: 1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
- Chave InChI: KDDNKZCVYQDGKE-UHFFFAOYSA-N
- SMILES: ClC1C(CN)=CC=CC=1
- BRN: 907186
Propriedades Computadas
- Massa Exacta: 141.034527g/mol
- Carga de Superfície: 0
- XLogP3: 1.4
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Ligações Rotativas: 1
- Massa monoisotópica: 141.034527g/mol
- Massa monoisotópica: 141.034527g/mol
- Superfície polar topológica: 26Ų
- Contagem de Átomos Pesados: 9
- Complexidade: 85
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.173 g/mL at 25 °C(lit.)
- Ponto de ebulição: 219°C(lit.)
- Ponto de Flash: Fahrenheit: 190.4 ° f
Celsius: 88 ° c - Índice de Refracção: n20/D 1.562(lit.)
- PSA: 26.02000
- LogP: 2.49900
- Solubilidade: Not determined
- Sensibilidade: Air Sensitive
- Pressão de vapor: 0.1±0.4 mmHg at 25°C
1-(2-chlorophenyl)methanamine Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Danger
- Declaração de perigo: H314
- Declaração de Advertência: P280,P305+P351+P338,P310
- Número de transporte de matérias perigosas:UN 2735 8/PG 2
- WGK Alemanha:3
- Código da categoria de perigo: 34-37
- Instrução de Segurança: S26-S36/37/39-S45
- CÓDIGOS DA MARCA F FLUKA:9-23
-
Identificação dos materiais perigosos:
- Classe de Perigo:8
- Frases de Risco:R34
- Grupo de Embalagem:III
- TSCA:T
- Condição de armazenamento:Store at room temperature
- Termo de segurança:8
- PackingGroup:III
1-(2-chlorophenyl)methanamine Dados aduaneiros
- CÓDIGO SH:29214980
- Dados aduaneiros:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(2-chlorophenyl)methanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB114686-500 g |
2-Chlorobenzylamine, 95%; . |
89-97-4 | 95% | 500 g |
€219.70 | 2023-07-20 | |
Chemenu | CM255649-500g |
(2-Chlorophenyl)methanamine |
89-97-4 | 95+% | 500g |
$67 | 2022-05-27 | |
eNovation Chemicals LLC | D489535-500g |
2-Chlorobenzylamine |
89-97-4 | 97% | 500g |
$165 | 2024-05-24 | |
Enamine | EN300-16218-10.0g |
(2-chlorophenyl)methanamine |
89-97-4 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Oakwood | 008868-100g |
2-Chlorobenzylamine |
89-97-4 | 98% | 100g |
$40.00 | 2024-07-19 | |
Life Chemicals | F2190-0389-10g |
2-Chlorobenzylamine |
89-97-4 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Life Chemicals | F2190-0389-0.5g |
2-Chlorobenzylamine |
89-97-4 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830669-25g |
2-Chlorobenzylamine |
89-97-4 | 98% | 25g |
¥78.00 | 2022-09-02 | |
Life Chemicals | F2190-0389-1g |
2-Chlorobenzylamine |
89-97-4 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025904-25g |
1-(2-chlorophenyl)methanamine |
89-97-4 | 98% | 25g |
¥35 | 2024-05-21 |
1-(2-chlorophenyl)methanamine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Nickel dichloride Solvents: Water ; 1 h, 95 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Tosyl chloride , Zinc , Zinc chloride , Sodium azide ; 30 min, 65 °C; 65 °C → rt
1.2 Reagents: Water ; 10 min, rt
1.2 Reagents: Water ; 10 min, rt
Referência
- One-pot conversion of alcohol to amine using sodium azide with zinc and zinc chlorideJournal of Pharmaceutical Research and Opinion, 2011, 1(6), 170-171,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium nitrite , Tetrafluoroboric acid Catalysts: 4-Nitro-1,2-phenylenediamine Solvents: Water ; rt; 1 h, 0 °C
1.2 Catalysts: Potassium tetrachloropalladate Solvents: Toluene , Water ; 1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ; 2 h, rt
1.4 Reagents: Hydrogen Solvents: Water ; 3 h, pH 9, 1 atm, rt
1.2 Catalysts: Potassium tetrachloropalladate Solvents: Toluene , Water ; 1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ; 2 h, rt
1.4 Reagents: Hydrogen Solvents: Water ; 3 h, pH 9, 1 atm, rt
Referência
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditionsReaction Chemistry & Engineering, 2019, 4(6), 1145-1152,
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Silver acetate , (2-Bromoethynyl)tris(1-methylethyl)silane , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,2-Dichloroethane , Pyridine , Acetic acid-d4 ; 4 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Catalytic C-H alkynylation of benzylamines and aldehydes with aldimine-directing groups generated in situChemical Communications (Cambridge, 2023, 59(42), 6355-6358,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Nickel (silica-supported iron oxide) Solvents: Ethanol ; 20 bar, rt; 2 h, 20 bar, 115 °C
Referência
- Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based NanocatalystACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2 h, 4 MPa, 120 °C
Referência
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride NanoclustersInternational Journal of Molecular Sciences, 2022, 23(16),,
Método de produção 8
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Ammonium acetate , Hydrogen , Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ; 18 h, 50 bar, 130 °C
Referência
- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary AminesChemistrySelect, 2020, 5(35), 10933-10938,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium (silk-fibroin supported) Solvents: Methanol ; 24 h, 1 atm, rt
Referência
- Highly chemoselective hydrogenation method using novel finely dispersed palladium catalyst on silk-fibroin: its preparation and activityTetrahedron, 2005, 61(8), 2217-2231,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C
Referência
- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additivesNature Catalysis, 2022, 5(1), 20-29,
Método de produção 13
Condições de reacção
1.1 Reagents: Tosyl chloride , Zinc , Iron chloride (FeCl3) , Sodium azide ; 30 min, 65 °C; 65 °C → rt
1.2 Reagents: Water ; 10 min, rt
1.2 Reagents: Water ; 10 min, rt
Referência
- One-pot conversion of alcohol to amine with zinc and ferric chlorideJournal of Pharmaceutical Research and Opinion, 2011, 1(3), 96-97,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe3O4) , Carbon (acidified, carboxylated) , (SP-4-3)-Dichloro(1,7-phenanthroline-κN7)[1,1′-(sulfinyl-κS)bis[methane]]platinu… Solvents: Water ; 15 min, 25 °C
Referência
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild ConditionsIndustrial & Engineering Chemistry Research, 2017, 56(43), 12256-12266,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [N-[3-[bis(1,1-dimethylethyl)phosphino-κP]propyl]-1-methyl-1H-im… Solvents: Isopropanol ; 3 h, 30 bar, 50 °C
Referência
- NNP-Type Pincer Imidazolylphosphine Ruthenium Complexes: Efficient Base-Free Hydrogenation of Aromatic and Aliphatic Nitriles under Mild ConditionsChemistry - A European Journal, 2016, 22(14), 4991-5002,
Método de produção 16
Condições de reacção
1.1 Reagents: Ammonia Catalysts: Potassium tetrachloropalladate Solvents: Water ; 5 min, pH 3, rt
1.2 Reagents: Hydrogen ; 6 h, 0.1 MPa, rt
1.2 Reagents: Hydrogen ; 6 h, 0.1 MPa, rt
Referência
- Study on preparation of palladium (0) catalyst by diazotization and its application in synthesis of aromatic aminesFenzi Cuihua, 2021, 35(1), 40-47,
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium (silk fibroin-supported) Solvents: Methanol ; 24 h, rt
Referência
- Preparation of silk fibroin-supported Pd(0) catalyst for chemoselective hydrogenation: reduction of palladium(II) acetate by methanol on the proteinTetrahedron Letters, 2003, 44(1), 171-174,
1-(2-chlorophenyl)methanamine Raw materials
- 1-Chloro-2-(chloromethyl)benzene
- 2-Chlorobenzaldehyde
- 2-Chlorobenzaldehyde oxime
- (2-Chlorophenyl)methanol
- 1-(azidomethyl)-2-chlorobenzene
1-(2-chlorophenyl)methanamine Preparation Products
1-(2-chlorophenyl)methanamine Literatura Relacionada
-
Hua-Jie Zhu,Kai-Tao Lu,Guang-Ri Sun,Jin-Bao He,Hai-Qing Li,Charles U. Pittman,Jr. New J. Chem. 2003 27 409
-
2. Facile access to 2,5-diaryl fulleropyrrolidines: magnesium perchlorate-mediated reaction of [60]fullerene with arylmethylamines and aryl aldehydesHong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Chun-Xiang Liu,Xiao-Feng Zhang,Li Liu,Chao-Yang Liu RSC Adv. 2016 6 79095
-
Yaming Li,Jin Liu,Yusheng Xie,Rong Zhang,Kun Jin,Xiuna Wang,Chunying Duan Org. Biomol. Chem. 2012 10 3715
-
Abhishek R. Tiwari,Bhalchandra M. Bhanage Org. Biomol. Chem. 2016 14 10567
-
Yongbin Wang,Yu Zhang,Beibei Yang,Ao Zhang,Qizheng Yao Org. Biomol. Chem. 2015 13 4101
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-97-4)2-Chlorobenzylamine

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-97-4)2-Chlorobenzylamine

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito